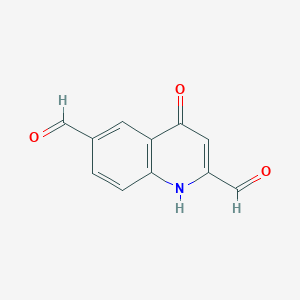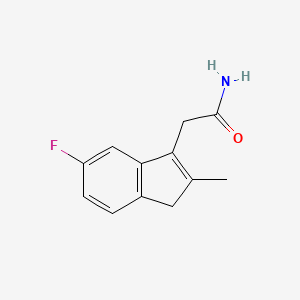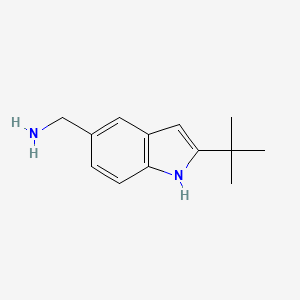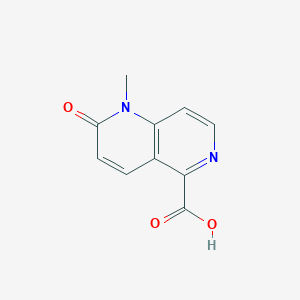
4-Hydroxyquinoline-2,6-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyquinoline-2,6-dicarbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and aldehyde functional groups in this compound makes it a versatile compound for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-2,6-dicarbaldehyde typically involves the formylation of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde groups at the desired positions on the quinoline ring . Another method involves the Reimer-Tiemann reaction, which uses chloroform and a strong base to formylate the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions: 4-Hydroxyquinoline-2,6-dicarbaldehyde can undergo various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-Hydroxyquinoline-2,6-dicarboxylic acid.
Reduction: 4-Hydroxyquinoline-2,6-dimethanol.
Substitution: 4-Alkoxyquinoline-2,6-dicarbaldehyde or 4-Acylquinoline-2,6-dicarbaldehyde.
科学的研究の応用
4-Hydroxyquinoline-2,6-dicarbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 4-Hydroxyquinoline-2,6-dicarbaldehyde involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can inhibit the activity of metalloenzymes . Additionally, the aldehyde groups can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent adducts that can alter their function . The hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
類似化合物との比較
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals and as a ligand in coordination chemistry.
4-Hydroxyquinoline: A precursor to many biologically active compounds and used in the synthesis of dyes and pigments.
Uniqueness: 4-Hydroxyquinoline-2,6-dicarbaldehyde is unique due to the presence of two aldehyde groups at the 2 and 6 positions, which allows for diverse chemical modifications and reactions. This structural feature distinguishes it from other hydroxyquinoline derivatives and enhances its versatility in synthetic and medicinal chemistry .
特性
分子式 |
C11H7NO3 |
|---|---|
分子量 |
201.18 g/mol |
IUPAC名 |
4-oxo-1H-quinoline-2,6-dicarbaldehyde |
InChI |
InChI=1S/C11H7NO3/c13-5-7-1-2-10-9(3-7)11(15)4-8(6-14)12-10/h1-6H,(H,12,15) |
InChIキー |
POJPJTNAKSQSEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=O)C(=O)C=C(N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)





![1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)







